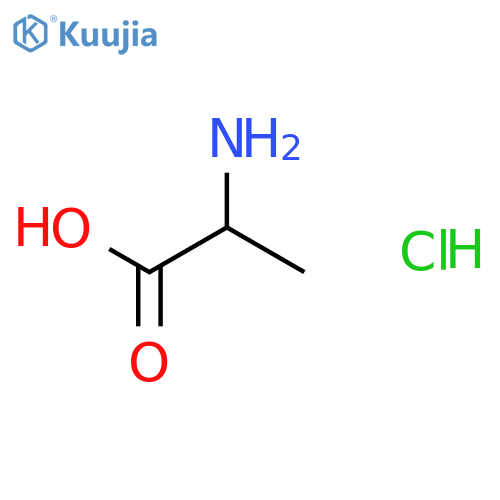Cas no 25616-13-1 (Alanine, hydrochloride)

Alanine, hydrochloride structure
商品名:Alanine, hydrochloride
Alanine, hydrochloride 化学的及び物理的性質
名前と識別子
-
- Alanine, hydrochloride
- D,L-alanine hydrochloride
- EN300-740128
- 2-aminopropanoic acid;hydrochloride
- alanine hydrochloride
- aminopropionate hydrochloride
- dl-alanine hydrochloride
- 2-aminopropanoic acid hydrochloride
- (2S)-2-aminopropanoic acid,hydrochloride
- 25616-13-1
- ILYVXUGGBVATGA-UHFFFAOYSA-N
- SCHEMBL305235
-
- インチ: InChI=1S/C3H7NO2.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H
- InChIKey: ILYVXUGGBVATGA-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 125.02444
- どういたいしつりょう: 125.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 61.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- PSA: 63.32
Alanine, hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-740128-0.1g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 0.1g |
$19.0 | 2023-06-05 | |
| Enamine | EN300-740128-10.0g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 10g |
$27.0 | 2023-06-05 | |
| 1PlusChem | 1P01ELSY-10g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 10g |
$93.00 | 2023-12-18 | |
| Enamine | EN300-740128-0.05g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 0.05g |
$19.0 | 2023-06-05 | |
| Enamine | EN300-740128-1.0g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 1g |
$24.0 | 2023-06-05 | |
| Enamine | EN300-740128-5.0g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 5g |
$26.0 | 2023-06-05 | |
| Enamine | EN300-740128-0.5g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 0.5g |
$19.0 | 2023-06-05 | |
| 1PlusChem | 1P01ELSY-500mg |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 500mg |
$83.00 | 2024-05-20 | |
| 1PlusChem | 1P01ELSY-2.5g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 2.5g |
$90.00 | 2023-12-18 | |
| Enamine | EN300-740128-2.5g |
2-aminopropanoic acid hydrochloride |
25616-13-1 | 95% | 2.5g |
$25.0 | 2023-06-05 |
Alanine, hydrochloride 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
25616-13-1 (Alanine, hydrochloride) 関連製品
- 338-69-2(D-Alanine)
- 100108-77-8(L-Alanine-13C3)
- 18806-29-6(L-Alanine-d4)
- 302-72-7(2-aminopropanoic acid)
- 144476-54-0(Alanine-13C3 (9CI))
- 56-41-7(L-Alanine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
